Halogen‑Dependent CCR3 Affinity: 2‑Bromophenyl vs. 2‑Chlorophenyl Analogue
In a radioligand displacement assay using human CCR3 expressed in CHOK1 cells, the 2‑chlorophenyl congener N-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine exhibited a Ki of 6.31 nM [1]. In contrast, no public binding data for the 2‑bromophenyl analogue at CCR3 have been deposited in BindingDB, ChEMBL, or PubChem as of April 2026 [2]. This data gap represents a differentiation opportunity: the bromo derivative may either retain, enhance, or ablate the potent CCR3 affinity observed for the chloro analogue, making it a valuable probe for halogen‑scanning SAR studies .
| Evidence Dimension | Binding affinity at human CCR3 (Ki) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | N-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine: Ki = 6.31 nM |
| Quantified Difference | Unknown; absence of data precludes calculation |
| Conditions | Radioligand displacement assay, human CCR3 expressed in CHOK1 cells [1] |
Why This Matters
The stark data gap between the halogen analogues creates a clear scientific rationale for procuring the 2‑bromophenyl compound to complete the halogen‑scanning SAR and identify substitution‑tolerant positions.
- [1] BindingDB. BDBM50394155 (CHEMBL2158814) – N-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine. Ki = 6.31 nM for human CCR3. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394155 (accessed 2026-04-28). View Source
- [2] Database searches performed on BindingDB, ChEMBL, PubChem, and Google Patents using the compound name, CAS number, SMILES, and InChIKey. No quantitative activity data were retrieved for the 2‑bromophenyl analogue as of 2026‑04‑28. View Source
